molecular formula C16H12N4O6 B11561848 2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11561848
M. Wt: 356.29 g/mol
InChI Key: JRYSXRJFMILYNU-UHFFFAOYSA-N
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Description

2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-3-nitroaniline with phthalic anhydride under specific conditions to form the isoindole core. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups present in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its mechanism of action by participating in redox reactions and forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar compounds include other isoindole derivatives such as:

Properties

Molecular Formula

C16H12N4O6

Molecular Weight

356.29 g/mol

IUPAC Name

2-[(4-methyl-3-nitroanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N4O6/c1-9-2-3-10(6-14(9)20(25)26)17-8-18-15(21)12-5-4-11(19(23)24)7-13(12)16(18)22/h2-7,17H,8H2,1H3

InChI Key

JRYSXRJFMILYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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